molecular formula C12H16N2O2 B1471784 (2E)-1-(3-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1251502-46-1

(2E)-1-(3-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B1471784
M. Wt: 220.27 g/mol
InChI Key: RXXJEESTLCXQGK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(3-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, also known as 2-Amino-3-furancarboxaldehyde, is an organic compound with a molecular formula of C7H11NO2. It is a white, crystalline solid with a faint, sweet odor. 2-Amino-3-furancarboxaldehyde has a variety of applications in scientific research, ranging from organic synthesis to biological research.

Scientific Research Applications

Photophysical Properties

Chalcone derivatives exhibit unique absorption and fluorescence characteristics in various solvents, attributed to intramolecular charge transfer interactions. These properties suggest their potential in developing materials for optical applications. The study by Kumari et al. (2017) on the effect of solvent polarity on chalcone derivatives, including furan-containing chalcones, underscores the impact of molecular structure on photophysical behavior, suggesting applications in designing fluorescence-based sensors and optical materials (Kumari et al., 2017).

Antibacterial Activity

Novel synthesized pyrazole derivatives from furan-containing chalcones have shown significant antibacterial activity. Khumar et al. (2018) synthesized a series of compounds through cyclization reactions and tested them against Staphylococcus aureus and Escherichia coli, demonstrating the potential of furan-based compounds in developing new antibacterial agents (Khumar et al., 2018).

Antioxidant Agents

The catalytic synthesis of chalcone derivatives has been explored for antioxidant applications. Prabakaran et al. (2021) synthesized a series of chalcone derivatives and evaluated their antioxidant potential, suggesting the possibility of using furan-chalcone compounds in pharmaceuticals to combat oxidative stress-related disorders (Prabakaran et al., 2021).

Antimicrobial and Antifungal Activities

Furan derivatives, including Schiff base compounds and their complexes, have shown promising antimicrobial and antifungal activities. The study by Abu-Yamin et al. (2022) on new Schiff base compounds derived from furan indicates their potential in developing antimicrobial and antifungal agents (Abu-Yamin et al., 2022).

Nonlinear Optical Applications

Methyl furan-based chalcone materials, such as those synthesized by Satheeshchandra et al. (2020), exhibit properties conducive to nonlinear optical applications, with efficiencies higher than some traditional materials. This highlights the potential of furan-containing compounds in photonics and optoelectronics (Satheeshchandra et al., 2020).

properties

IUPAC Name

(E)-1-(3-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-3-1-7-14(9-10)12(15)6-5-11-4-2-8-16-11/h2,4-6,8,10H,1,3,7,9,13H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXJEESTLCXQGK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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